Cas no 15307-79-6 (Diclofenac sodium)

ジクロフェナクナトリウム(Diclofenac sodium)は非ステロイド性抗炎症薬(NSAIDs)の一種であり、強力な抗炎症・鎮痛・解熱作用を有する。プロスタグランジンの生合成を阻害することで、炎症や疼痛を効果的に抑制する。本化合物は消化管吸収が良好で、速やかな血中濃度到達が可能であり、関節炎、筋肉痛、術後疼痛などの治療に広く用いられる。また、ナトリウム塩としての高い水溶性により、製剤設計の幅が広く、経口剤、坐剤、外用剤など多様な剤形に対応可能である。臨床現場では、その確かな有効性と忍容性から、第一選択薬としての地位を確立している。

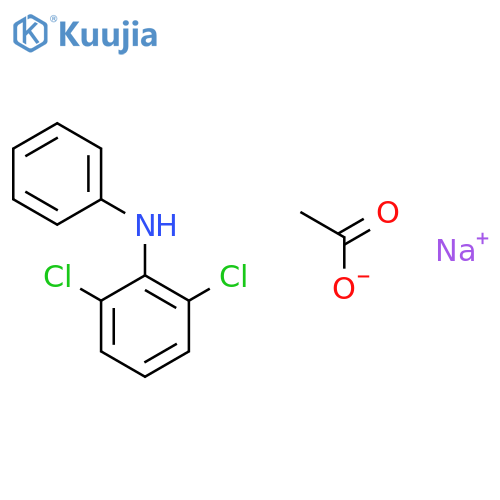

Diclofenac sodium structure

商品名:Diclofenac sodium

CAS番号:15307-79-6

MF:C14H10Cl2NNaO2

メガワット:318.130472660065

MDL:MFCD00082251

CID:50078

PubChem ID:87568933

Diclofenac sodium 化学的及び物理的性質

名前と識別子

-

- diclofenac sodium

- Diclofenac sodium salt

- 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid sodium salt

- sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate

- 2-(2,6-DICHLOROANILINO)PHENYLACETIC ACID SODIUM SALT

- Diclofenac (sodium salt)

- DICLOFENAC SODIUM SALT USP

- 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid s

- BENFOFEN

- Diacron

- ECOFENAC

- kriplex

- KROPLEX

- Naclof

- Sodium 2-(2,6-Dichloroanilino)phenylacetate

- VALETAN

- Voldal

- 药用双氯芬酸钠原料药生产厂家

- Sodium diclofenac

- Solaraze

- Anthraxiton

- Prophenatin

- Orthophen

- Neriodin

- Delphimix

- Tsudohmin

- Batafil

- Ortofen

- Feloran

- Dichronic

- Delimon

- Vonafec

- Voltarene

- Allvoran

- Vurdon

- Urigon

- Blesin

- Diclophenac sodium

- Voltaren ophthalmic

- Diclofenac (Sodium)

- Voltaren-XR

- GP 45840

- C14H10Cl2NNaO2

- Assaren

- Dyloject

- Olfen

- Sodium (o-(2,6-dichloroanilino)phenyl)acetate

- Ba 47210

- sodium {2-[(2,6-dichlorophenyl)amin

- diclofenac diethylammonium

- CCRIS 1909

- Primofenac

- 2-((2,6-Dichlorophenyl)amino)benzeneacetic acid monosodium salt

- AC-1487

- Voltaren Gel

- NCGC00253928-01

- DICLOFENAC SODIUM [JAN]

- Voltarol

- Sodium (o-(2,6-dichloroanilino)phenyl) acetate

- Tox21_110770_1

- Diclofenac for system suitability

- Duravolten

- DICLOFENAC SODIUM SALT [MI]

- HMS3371J05

- DICLOFENAC SODIUM [MART.]

- KPHWPUGNDIVLNH-UHFFFAOYSA-M

- sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate

- Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, monosodium salt [CAS]

- Diclofenac sodium [USAN:USP:JAN]

- DICLOFENAC SODIUM [USAN]

- CCG-100765

- AKOS024278942

- SW196404-3

- NCGC00015361-01

- FT-0624732

- Opera_ID_564

- HMS3393M05

- DICLOFENAC SODIUM [GREEN BOOK]

- Diclofenac sodium injection

- DICLOFENAC SODIUM [WHO-DD]

- Effekton

- KS-5038

- BIM-0051341.0001

- DICLOFLEX

- NCGC00093858-01

- Novapirina

- EC 239-346-4

- Acetic acid, o-(2,6-dichloroanilino)phenyl-, monosodium salt

- VOLTAREN ARTHRITIS PAIN

- sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate

- SMR000449318

- DTXCID1017208

- HMS1920E16

- Solaraze (TN)

- LP00441

- D 6899

- QTG126297Q

- TDS 943

- MLS001423970

- Diclofenac sod

- BCP0726000303

- NCGC00015361-04

- Diclofenac, Sodium

- sodium 2-(2-(2,6-dichlorophenylamino)phenyl)acetate

- Diclomax

- DTXSID3037208

- sodium 2-[(2,6-dichlorophenyl)-amino]phenylacetate

- Tox21_300265

- NCGC00093858-02

- Lexobene

- SMR000058567

- HMS3369K11

- NCGC00015361-03

- sodium 2-[(2,6-dichlorophenyl)amino]phenylacetate

- DICLOFENAC SODIUM (USP MONOGRAPH)

- Berifen

- CHEMBL1034

- HMS1569H10

- sodium 2-(2,6-dichloroanilino)-phenylacetate

- AKOS005267222

- Pennsaid

- CPD000449318

- D78205

- Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, monosodium salt

- Benzeneacetic acid, 2-((2,6-dichlorophenyl)amino)-, monosodium salt

- Diclofenac sodium 100 microg/mL in Acetonitrile

- sodium 2-[(2,6-dichlorophenyl)-amino]-phenylacetate

- sodium;2-[2-(2,6-dichloroanilino)phenyl]acetic acid

- BCP02915

- Diclofenac Sodium,(S)

- HMS3650B13

- Rhumalgan

- NCGC00021125-03

- DICLOFENAC SODIUM [USP-RS]

- Lopac-D-6899

- 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid sodium

- HMS2096H10

- Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, sodium salt (1:1)

- MLS000028386

- DICLOFENAC SODIUM [VANDF]

- Dicloreum

- EINECS 239-346-4

- Monosodium 2-(2,6-dichlorophenylamino)phenylacetate

- NS00077139

- HMS2091M06

- HMS3884C16

- KUC112363N

- ARTHROTEC COMPONENT DICLOFENAC SODIUM

- CHEBI:4509

- Tox21_500441

- NCGC00015361-02

- HMS2236D03

- Deflamat

- REGID_for_CID_5018304

- BCP9000605

- NCGC00017082-02

- NCGC00017082-03

- CCG-39754

- NCGC00017082-01

- NCGC00094648-02

- HMS3655A22

- DICLOFENAC SODIUM COMPONENT OF ARTHROTEC

- HMS2235O06

- Diclofenac sodium topical gel

- NSC-756725

- MLS003882590

- s1903

- Diclophlogont

- KSC-322-017

- Sodium 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate

- HMS3261I04

- Abitren

- Voltaren

- Sodium (o-((2,6-dichlorophenyl)amino)phenyl)acetate

- Xenid

- Voltaren (TN)

- SCHEMBL24009

- sodium 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

- HMS3713H10

- DICLOFENAC SODIUM [EP MONOGRAPH]

- AKOS000310014

- Dealgic

- Q12430631

- A809387

- HMS2051M05

- D00904

- EU-0100441

- 15307-79-6

- Diclofenac sodium (JP17/USP)

- NCGC00094648-01

- MLS000758255

- sodium 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate

- HY-15037

- Diclofenac Sodium 1.0 mg/ml in Methanol (as free acid)

- MLS001148587

- DICLOFENAC SODIUM [USP MONOGRAPH]

- Q-200965

- D2508

- UNII-QTG126297Q

- Tox21_110770

- sodium 2-[(2,6-dichlorophenyl)-amino]-phenyl-acetate

- CAS-15307-79-6

- DIC075V

- Sodium (2-((2,6-dichlorophenyl)amino)phenyl)acetate

- Diclofenac Sodium Salt (1mg/ml in Methanol)

- Delphinac

- (o-(2,6-Dichloroanilino)phenyl)acetic acid monosodium salt

- MLS002222163

- HMS500N14

- Sodium [O-(2,6-dichloroanilino)phenyl]acetate

- NC00015

- DICLOFENAC SODIUM (MART.)

- NSC 756725

- SODIUM DICHLOFENAC

- MFCD00082251

- GP-45840

- DICLOFENAC SODIUM (EP MONOGRAPH)

- SDCCGSBI-0050426.P002

- NCGC00261126-01

- DICLOFENAC SODIUM [ORANGE BOOK]

- BD166162

- Rewodina

- SPECTRUM1500237

- DICLOFENAC SODIUM (USP-RS)

- (o-(2,6-Dichloroanilino)phenyl)acetic acid sodium salt

- Diclofenac sodium (JP18/USP)

- STK400073

- Diclofenac sodium

-

- MDL: MFCD00082251

- インチ: 1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1

- InChIKey: KPHWPUGNDIVLNH-UHFFFAOYSA-M

- ほほえんだ: ClC1C([H])=C([H])C([H])=C(C=1N([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C(=O)[O-])Cl.[Na+]

計算された属性

- せいみつぶんしりょう: 316.99900

- どういたいしつりょう: 316.999

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 310

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 52.2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.0020

- ゆうかいてん: 279-289°C

- ふってん: 118-120°C

- フラッシュポイント: >110°C

- ようかいど: Soluble in water (50 mg/ml), PBS pH 7.2 (6 mg/ml), ethanol (~35 mg/ml), DMF (~35 mg/ml), DMSO (~35 mg/ml), methanol (>24 mg/ml), and acetone (6 mg/ml).

- PSA: 52.16000

- LogP: 3.10240

- マーカー: 3081

- じょうきあつ: No data available

- ようかいせい: 未確定

Diclofenac sodium セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301

- 警告文: P301+P310

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 25

- セキュリティの説明: S22-S36/37-S45

- RTECS番号:AG6330000

-

危険物標識:

- 危険レベル:6.1(b)

- 危険レベル:6.1

- 包装等級:III

- 包装グループ:III

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- セキュリティ用語:6.1(b)

- 包装カテゴリ:III

- リスク用語:R25

Diclofenac sodium 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Diclofenac sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0869-500G |

Diclofenac sodium |

15307-79-6 | ≥99% | 500g |

¥480元 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01861-10g |

Diclofenac sodium |

15307-79-6 | 97% | 10g |

¥36 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0869-100g |

Diclofenac sodium |

15307-79-6 | ≥99% | 100g |

¥170元 | 2023-09-15 | |

| TRC | D436450-10g |

Diclofenac Sodium Salt |

15307-79-6 | 10g |

$ 108.00 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1555-500 mg |

Diclofenac sodium |

15307-79-6 | 99.89% | 500MG |

¥395.00 | 2021-09-23 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000008-100g |

Diclofenac sodium |

15307-79-6 | 99% | 100g |

¥151 | 2023-09-10 | |

| Cooke Chemical | A3323712-2.5kg |

Diclofenac Sodium |

15307-79-6 | ≥99% | 2.5kg |

RMB 1276.80 | 2025-02-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 93484-100MG |

Diclofenac sodium |

15307-79-6 | 100mg |

¥1006.8 | 2025-01-10 | ||

| DC Chemicals | DC9064-1 g |

Diclofenac sodium |

15307-79-6 | >98% | 1g |

$300.0 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2508-25g |

Diclofenac sodium |

15307-79-6 | 98.0%(LC&N) | 25g |

¥700.0 | 2022-05-30 |

Diclofenac sodium サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:15307-79-6)双氯芬酸钠

注文番号:LE2599763

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:15307-79-6)Diclofenac sodium

注文番号:LE3165

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:43

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:15307-79-6)Diclofenac sodium

注文番号:LE13162

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:08

価格 ($):discuss personally

Diclofenac sodium 関連文献

-

Magda Caban,Piotr Stepnowski Anal. Methods 2020 12 3854

-

O. L. Galkina,V. K. Ivanov,A. V. Agafonov,G. A. Seisenbaeva,V. G. Kessler J. Mater. Chem. B 2015 3 1688

-

Adele Mucci,Luisa Schenetti,Maria A. Vandelli,Barbara Ruozi,Flavio Forni J. Chem. Res. (S) 1999 414

-

4. The sorption of the nonsteroidal anti-inflammatory drugs diclofenac and naproxen onto UV and/or H2O2 treated MWCNT-COOH and MWCNT-OHB. Czech RSC Adv. 2016 6 110383

-

Jose A. Lara-Ramos,Katerine Sánchez-Gómez,Daniel Valencia-Rincón,Jennyfer Diaz-Angulo,Miguel Mueses,Fiderman Machuca-Martínez Photochem. Photobiol. Sci. 2019 18 920

15307-79-6 (Diclofenac sodium) 関連製品

- 15307-93-4(2,6-Dichlorodiphenylamine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15307-79-6)Diclofenac sodium

清らかである:99%/99%

はかる:500mg/5g

価格 ($):157.0/196.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:15307-79-6)Diclofenac sodium

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ